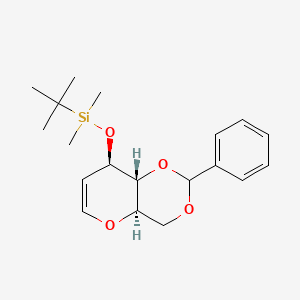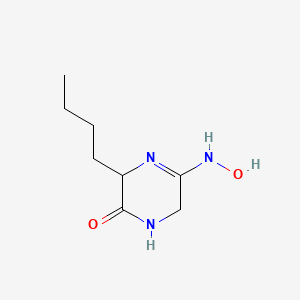![molecular formula C6H3ClN4O2 B15245285 5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride CAS No. 86070-23-7](/img/structure/B15245285.png)
5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by chlorination to introduce the carbonyl chloride group . The reaction conditions often include refluxing in ethanol or other suitable solvents and the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state compounds.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antibacterial, antifungal, antiviral, and anticancer activities.
Agriculture: It is employed in the synthesis of agrochemicals with herbicidal and fungicidal properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride can be compared with other triazolopyrimidine derivatives:
5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidine: Contains an amino group and different alkyl substitutions.
3-(2-((4-(2,4-Dichlorobenzyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethyl)quinazolin-4(3H)-one: A more complex derivative with additional functional groups.
Properties
CAS No. |
86070-23-7 |
|---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN4O2/c7-4(12)3-1-11-6(8-2-9-11)10-5(3)13/h1-2H,(H,8,9,10,13) |
InChI Key |
GCAKEIOILSXJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=NC=NN21)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
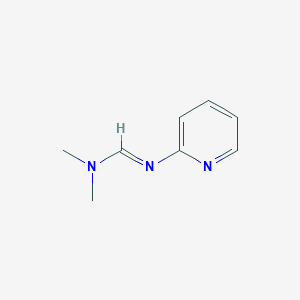
![3-Ethoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15245212.png)
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
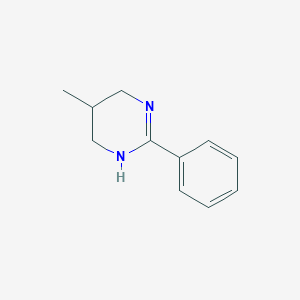
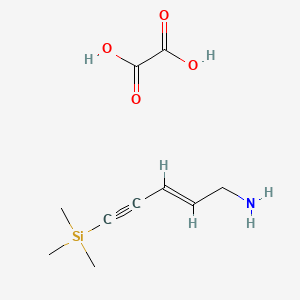
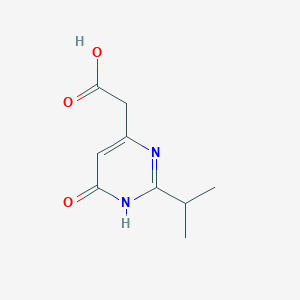
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)

![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

